Leonloside D

Description

Properties

IUPAC Name |

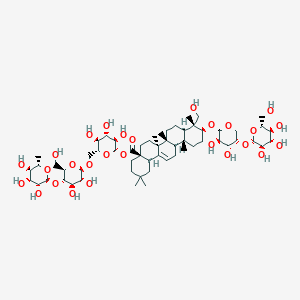

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-24-34(63)38(67)43(72)50(79-24)85-47-28(20-61)81-48(46(75)41(47)70)77-21-29-36(65)40(69)45(74)52(83-29)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-62)31(55)10-13-58(32,7)57(25,6)15-17-59)84-49-42(71)37(66)30(22-78-49)82-51-44(73)39(68)35(64)27(19-60)80-51/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYKWDTZZCEBNL-HVDQNFNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317894 | |

| Record name | Leontoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20830-84-6 | |

| Record name | Leontoside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20830-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leontoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Leonloside D: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonloside D is a naturally occurring triterpenoid saponin isolated from the rhizomes of Anemone raddeana. As a member of the saponin class of compounds, this compound is a subject of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing from available phytochemical and pharmacological research. While extensive research on this compound is still emerging, this document consolidates the current understanding of its chemical characteristics and explores the biological activities of closely related compounds to infer its therapeutic potential.

Chemical Structure and Identification

This compound is classified as a hederagenin-derived saponin. The core structure consists of the pentacyclic triterpene aglycone, hederagenin, attached to a sugar moiety.

While a definitive 2D structure diagram for this compound is not widely available in commercial databases, its identity is confirmed by its Chemical Abstracts Service (CAS) number and molecular formula.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 20830-84-6 |

| Molecular Formula | C₅₉H₉₆O₂₇ |

| Molecular Weight | 1237.38 g/mol |

| Class | Triterpenoid Saponin |

| Aglycone | Hederagenin |

Source: DC Chemicals, ChemFaces

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The available information from supplier safety data sheets (SDS) and product descriptions is summarized below. It is important to note that many of these properties have not been experimentally determined and are listed as "not available."

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid powder |

| Appearance | No data available |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Water Solubility | No data available |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol |

| Stability | Stable under recommended storage conditions |

| Storage | Store at -20°C as a powder |

Source: DC Chemicals, ChemFaces

Spectroscopic Data

Biological Activity and Therapeutic Potential (Inferred)

Direct experimental studies on the biological activity of this compound are scarce in the reviewed literature. However, the pharmacological activities of other saponins isolated from Anemone raddeana and the general properties of triterpenoid saponins provide a basis for inferring the potential therapeutic applications of this compound.

Anticancer Activity

Triterpenoid saponins from Anemone raddeana have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, crude saponin extracts from the plant have shown inhibitory activity against KB, HCT-8, MCF-7WT, and MCF-7/ADR cancer cells.[1] Another prominent saponin from the same plant, Raddeanin A, has been shown to suppress angiogenesis and the growth of human colorectal tumors by inhibiting VEGFR2 signaling.[2] Given its structural similarity, this compound may also possess anticancer properties.

A potential mechanism of action for the anticancer effects of related saponins involves the induction of apoptosis and inhibition of cell proliferation.

Caption: Inferred Anticancer Mechanism of this compound.

Anti-inflammatory Activity

The rhizome of Anemone raddeana is traditionally used in Chinese medicine to treat inflammatory conditions.[3][4] This suggests that its constituent saponins, including this compound, may possess anti-inflammatory properties. The anti-inflammatory effects of triterpenoid saponins are often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines.

Caption: Inferred Anti-inflammatory Mechanism of this compound.

Experimental Protocols (General)

Specific experimental protocols for this compound are not available. However, based on studies of similar compounds isolated from Anemone raddeana, the following general methodologies would be applicable.

Isolation and Purification

-

Extraction: The dried and powdered rhizomes of Anemone raddeana are typically extracted with methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The saponin-rich fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

Structural Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.

-

Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with acid, and the resulting sugars are analyzed by gas chromatography (GC) or thin-layer chromatography (TLC) in comparison with authentic standards.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Caption: General Workflow for In Vitro Cytotoxicity Testing.

Conclusion and Future Directions

This compound is a triterpenoid saponin with a defined chemical identity but limited publicly available data on its physicochemical properties and biological activities. Based on the pharmacological profile of its source plant, Anemone raddeana, and related saponins, this compound holds potential as an anticancer and anti-inflammatory agent. Future research should focus on the complete structural elucidation of this compound using modern spectroscopic techniques, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate its mechanisms of action. Such research will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. benchchem.com [benchchem.com]

Isolating Leonloside D: A Technical Guide to its Purification from Anemone raddeana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Leonloside D, a hederagenin-derived saponin, from its natural source, the rhizomes of Anemone raddeana. This document details the necessary experimental protocols, summarizes quantitative data, and explores potential biological activities and associated signaling pathways based on current scientific understanding.

Introduction

This compound, with the chemical formula C59H96O27 and CAS number 20830-84-6, is a triterpenoid saponin found in the rhizomes of Anemone raddeana Regel. While research on this specific compound is emerging, the genus Anemone is known for producing a variety of bioactive saponins with potential pharmacological applications, including anti-inflammatory and anticancer activities. This guide serves as a technical resource for the extraction, separation, and purification of this compound for further research and development. It is important to note that in some literature, this compound may be referred to as Leontoside D.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts. The following table summarizes the typical content of this compound and other related saponins found in the rhizomes of Anemone raddeana.

| Compound | Retention Time (min) | Content (mg/g of dry rhizome) |

| Hederacolchiside E | 18.54 | 0.98 |

| Hederacolchiside A1 | 20.31 | 1.87 |

| Raddeanin A | 21.58 | 2.45 |

| This compound | 23.89 | 0.54 |

| Hederasaponin B | 25.12 | 1.23 |

| Raddeanoside R13 | 26.88 | 3.12 |

| Hederacolchiside D | 29.00 | 0.76 |

| α-Hederin | 30.15 | 1.55 |

Experimental Protocols

The isolation and purification of this compound involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on established methods for the isolation of triterpenoid saponins from Anemone raddeana.

Extraction

-

Preparation of Plant Material : Air-dry the rhizomes of Anemone raddeana and grind them into a fine powder.

-

Solvent Extraction : Macerate the powdered rhizomes in 95% ethanol (EtOH) at room temperature. Perform the extraction three times to ensure maximum yield.

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Suspension : Suspend the crude extract in distilled water.

-

Liquid-Liquid Partitioning : Sequentially partition the aqueous suspension with solvents of increasing polarity:

-

Petroleum ether to remove non-polar compounds like fats and sterols.

-

Ethyl acetate (EtOAc) to separate compounds of intermediate polarity.

-

n-Butanol (n-BuOH) to extract the saponin-rich fraction.

-

-

Fraction Collection : Collect the n-butanol fraction, which will contain this compound and other saponins.

Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Subject the dried n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, typically a mixture of chloroform (CHCl3), methanol (MeOH), and water (H2O). A common starting gradient is 9:1:0.1, gradually increasing the polarity to 6:4:1.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Combine fractions that show a prominent spot corresponding to a this compound standard.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the combined fractions from the silica gel column using preparative HPLC.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of methanol-water or acetonitrile-water is effective for separating individual saponins.

-

Detection : Monitor the elution profile using a UV detector, typically at a wavelength of 205 nm.

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Caption: Workflow for the Isolation and Purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, based on the known pharmacological properties of its aglycone, hederagenin, and other structurally related saponins from Anemone raddeana, this compound is predicted to exhibit anti-inflammatory and anticancer activities.

Anti-Inflammatory Activity

Hederagenin and its glycosides are known to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound shares these mechanisms. The proposed anti-inflammatory signaling pathway involves the inhibition of pro-inflammatory mediators.

Spectroscopic and Spectrometric Characterization of Leonloside D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonloside D is a triterpenoid saponin, a class of natural products known for their diverse biological activities. Structurally, it is a hederagenin-derived saponin, typically featuring a core triterpenoid aglycone linked to one or more sugar moieties.[1][2] The precise structural elucidation of such complex molecules is paramount for understanding their structure-activity relationships and for potential drug development. This technical guide provides a comprehensive overview of the spectroscopic and spectrometric techniques used to characterize this compound and similar saponins. Due to the limited availability of published raw spectroscopic data for this compound, this guide presents representative data and protocols based on established methodologies for this class of compounds.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for a hederagenin-derived saponin like this compound. This data is representative and serves as a guide for researchers working on the isolation and characterization of similar natural products.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 5.45 | t | 3.5 | 1H | H-12 |

| 4.90 | d | 7.8 | 1H | Anomeric H (Sugar 1) |

| 4.85 | d | 7.5 | 1H | Anomeric H (Sugar 2) |

| 4.20 | m | 1H | H-3 | |

| 3.18 | dd | 14.0, 4.5 | 1H | H-18 |

| 1.25 | s | 3H | CH₃ | |

| 1.18 | s | 3H | CH₃ | |

| 1.05 | s | 3H | CH₃ | |

| 0.98 | s | 3H | CH₃ | |

| 0.92 | s | 3H | CH₃ | |

| 0.88 | s | 3H | CH₃ |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 180.5 | C | C-28 (COOH) |

| 144.2 | C | C-13 |

| 122.8 | CH | C-12 |

| 106.5 | CH | Anomeric C (Sugar 1) |

| 105.2 | CH | Anomeric C (Sugar 2) |

| 83.4 | CH | C-3 |

| 78.0 | CH | Sugar C |

| 77.5 | CH | Sugar C |

| 74.2 | CH₂ | Sugar C |

| 71.8 | CH | Sugar C |

| 69.5 | CH | Sugar C |

| 48.2 | C | C-17 |

| 46.8 | C | C-4 |

| 42.1 | CH | C-18 |

| 39.8 | C | C-8 |

| 34.5 | CH₂ | C-7 |

| 33.2 | C | C-14 |

| 30.9 | C | C-20 |

| 28.5 | CH₃ | C-27 |

| 26.2 | CH₂ | C-2 |

| 23.8 | CH₃ | C-30 |

| 17.5 | CH₃ | C-26 |

| 16.8 | CH₃ | C-24 |

| 16.0 | CH₃ | C-25 |

Mass Spectrometry (MS) Data

Table 3: Representative Mass Spectrometry Data for this compound

| m/z | Ion Type | Assignment |

| [M-H]⁻ | Molecular Ion | Deprotonated molecule |

| [M+HCOO]⁻ | Adduct Ion | Formate adduct |

| [M-H-sugars]⁻ | Fragment Ion | Aglycone fragment |

| [Sugar-H]⁻ | Fragment Ion | Individual sugar units |

Infrared (IR) Spectroscopy Data

Table 4: Representative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 (broad) | O-H stretch (hydroxyl groups) |

| 2930 | C-H stretch (aliphatic) |

| 1690 | C=O stretch (carboxylic acid) |

| 1640 | C=C stretch (alkene) |

| 1075 | C-O stretch (glycosidic linkages) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of triterpenoid saponins.

NMR Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated pyridine (Pyridine-d₅). Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is employed with a spectral width of around 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

2D NMR : Experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.

-

Mass Spectrometry

-

Sample Preparation : The purified saponin is dissolved in a suitable solvent, typically methanol or a methanol/water mixture, to a concentration of approximately 10-100 µg/mL.

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition :

-

Ionization Mode : ESI is typically performed in negative ion mode for saponins due to the presence of acidic sugar and carboxylic acid moieties.

-

Mass Analysis : Full scan mass spectra are acquired over a mass range of m/z 100-2000.

-

Tandem MS (MS/MS) : To obtain structural information, collision-induced dissociation (CID) is performed on the precursor molecular ion to generate characteristic fragment ions corresponding to the loss of sugar units and cleavages within the aglycone.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the dried sample (1-2 mg) is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is first recorded and subtracted from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a triterpenoid saponin like this compound from a plant source.

Logical Relationship: Mass Spectrometry Fragmentation

This diagram illustrates the logical relationship of the fragmentation pattern of a hypothetical bidesmosidic triterpenoid saponin in negative-ion mode ESI-MS/MS.

References

An In-depth Technical Guide to Iridoid Biosynthesis in Leonurus Species, with a Focus on the Ajugol Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates a potential misclassification of the target compound. "Leonloside D" is identified in chemical databases as a triterpenoid saponin, not an iridoid. This guide addresses the likely interest in the characteristic iridoid glycosides of Leonurus plants by focusing on the biosynthesis of ajugol, a representative iridoid of this genus. A brief overview of the distinct saponin pathway is also provided for clarification.

Introduction: Clarification of Target Compound and Biosynthetic Pathways

The genus Leonurus, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites. While the query specified "this compound," this compound is a hederagenin-derived triterpenoid saponin. Saponins are synthesized via the isoprenoid pathway, leading to the cyclization of 2,3-oxidosqualene. The resulting triterpenoid backbone is then modified by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases to produce compounds like hederagenin and its glycosides.[1][2][3]

However, the Leonurus genus is more widely recognized for its significant content of iridoid glycosides, such as ajugol, ajugoside, and galiridoside.[4] Iridoids are monoterpenoids characterized by a cyclopentanopyran ring system.[5] Their biosynthesis follows a distinct and well-characterized pathway originating from geranyl pyrophosphate (GPP). Given the detailed technical requirements of the original request, this guide will provide an in-depth exploration of the iridoid biosynthetic pathway in plants, using ajugol as the representative end-product for Leonurus species.

The Biosynthetic Pathway of Ajugol: From Primary Metabolism to a Core Iridoid

The biosynthesis of ajugol is a multi-step process that can be divided into three main stages:

-

Formation of the C10 Precursor, Geranyl Pyrophosphate (GPP): This stage involves primary metabolic pathways that produce the universal five-carbon isoprenoid building blocks.

-

Core Iridoid Skeleton Formation: A series of enzymatic reactions converts GPP into the characteristic bicyclic iridoid structure.

-

Tailoring and Glycosylation: The iridoid skeleton undergoes specific hydroxylations and glycosylation to yield ajugol.

Stage 1: Biosynthesis of Geranyl Pyrophosphate (GPP)

The journey to ajugol begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two independent pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway in the cytosol and the non-mevalonate or methylerythritol phosphate (MEP) pathway in the plastids.[6][7][8] Iridoid biosynthesis primarily utilizes the MEP pathway.

The Methylerythritol Phosphate (MEP) Pathway:

-

Starting Materials: Pyruvate and glyceraldehyde-3-phosphate.

-

Key Enzymes:

-

Product: IPP and DMAPP.

Finally, Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 monoterpene precursor, geranyl pyrophosphate (GPP).[11][12]

Stage 2: Formation of the Core Iridoid Skeleton

This stage is defined by a series of enzymatic transformations that are unique to iridoid-producing plants.

-

Geraniol Formation: GPP is hydrolyzed by Geraniol Synthase (GES) to produce geraniol.[12]

-

Hydroxylation of Geraniol: The enzyme Geraniol-10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, hydroxylates geraniol at the C10 position to yield 10-hydroxygeraniol.[13]

-

Oxidation to 8-Oxogeranial: A dehydrogenase further oxidizes 10-hydroxygeraniol in a two-step reaction to form 8-oxogeranial.

-

Reductive Cyclization: The key step in forming the iridoid's bicyclic structure is catalyzed by Iridoid Synthase (ISY) . This enzyme uses NADPH to reduce the double bond in 8-oxogeranial and facilitates an intramolecular cyclization (via a Michael addition or Diels-Alder reaction) to produce nepetalactol and its stereoisomers.[5][14][15]

-

Further Oxidations and Modifications: The nepetalactol core is then further oxidized and modified to form intermediates such as 7-deoxyloganetic acid.

Stage 3: Tailoring Steps to Ajugol

The final steps in ajugol biosynthesis involve specific hydroxylations and glycosylation.

-

Hydroxylation: The iridoid intermediate undergoes hydroxylation at specific positions, a reaction likely catalyzed by other cytochrome P450 enzymes.

-

Glycosylation: A UDP-dependent glycosyltransferase (UGT) transfers a glucose moiety, typically from UDP-glucose, to the hydroxyl group at the C1 position of the iridoid aglycone, resulting in the final product, ajugol.[16][17]

Quantitative Data

While specific quantitative data for the ajugol biosynthetic pathway in Leonurus is not extensively available in the literature, the following table presents representative data for iridoid content in related species and general enzyme characteristics.

| Parameter | Value | Species/Enzyme | Reference |

| Iridoid Content | |||

| Combined Iridoids | 0.42% of dry weight | Leonurus sibiricus | [18] |

| Harpagide Content | 0.06 mg/g | Leonurus cardiaca | [19] |

| Enzyme Kinetics (Representative) | |||

| Iridoid Synthase (OeISY) K_m for 8-oxogeranial | 38.5 ± 4.5 µM | Olea europaea | [14] |

| Iridoid Synthase (OeISY) V_max | 1.12 ± 0.03 pkat/mg protein | Olea europaea | [14] |

Experimental Protocols

The elucidation of biosynthetic pathways like that of ajugol involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Protocol for Heterologous Expression and in vitro Enzyme Assay of Iridoid Synthase (ISY)

-

Gene Identification and Cloning:

-

Identify candidate ISY genes in a Leonurus transcriptome database through homology searches with known ISY sequences (e.g., from Catharanthus roseus or Olea europaea).

-

Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

-

Clone the PCR product into an E. coli expression vector (e.g., pET series).

-

-

Heterologous Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8 at 37°C.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

If using a His-tagged protein, purify the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with an imidazole gradient.

-

Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

In Vitro Enzyme Assay:

-

Prepare the reaction mixture containing assay buffer (e.g., 100 mM phosphate buffer pH 7.0), 1 mM NADPH, and the purified ISY enzyme.

-

Initiate the reaction by adding the substrate, 8-oxogeranial (typically 50-200 µM).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify nepetalactol and other iridoid products by comparing their mass spectra and retention times to authentic standards.

-

Protocol for Virus-Induced Gene Silencing (VIGS) to Validate Gene Function in planta

-

Vector Construction:

-

Select a 200-400 bp fragment of the target gene (e.g., GES, G10H, or ISY) that is unique to that gene.

-

Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

-

Agrobacterium Preparation:

-

Transform the pTRV2 construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

Grow cultures of each strain overnight.

-

Harvest and resuspend the bacteria in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

-

Plant Infiltration:

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the Agrobacterium mixture into the leaves of young Leonurus plants using a needleless syringe. A control group should be infiltrated with a pTRV2 vector containing a non-native gene sequence (e.g., GFP).

-

-

Analysis:

-

Grow the plants for 2-4 weeks to allow for systemic silencing of the target gene.

-

Collect tissue from newly emerged leaves where silencing is most effective.

-

Confirm the reduction in target gene expression using qRT-PCR.

-

Extract metabolites from the silenced and control tissues.

-

Analyze the metabolite profiles using HPLC or GC-MS to observe the depletion of ajugol or its precursors in the silenced plants compared to the controls.

-

Visualizations

Biosynthetic Pathways

Caption: Overview of the Ajugol biosynthetic pathway in plants.

Caption: Overview of the Triterpenoid Saponin pathway leading to this compound.

Experimental Workflow

References

- 1. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholar.uoa.gr [scholar.uoa.gr]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Iridoid - Wikipedia [en.wikipedia.org]

- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mevalonate and nonmevalonate pathways for the biosynthesis of isoprene units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The non-mevalonate pathway of isoprenoid precursor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 12. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitation of phenylpropanoids and iridoids in insulin-sensitising extracts of Leonurus sibiricus L. (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preliminary Biological Screening of Leonloside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonloside D, a hederagenin-derived saponin, represents a promising candidate for pharmacological investigation. While direct comprehensive screening data for this compound is limited in publicly available literature, its structural class suggests a spectrum of biological activities. Hederagenin and its glycosides, along with extracts from plants containing these compounds such as Leonurus japonicus (Motherwort), have demonstrated notable anti-inflammatory, cytotoxic, and antioxidant properties.[1][2][3][4][5][6] This technical guide provides a framework for the preliminary biological screening of this compound, drawing upon established methodologies and data from closely related compounds to inform experimental design and data interpretation.

Predicted Biological Activities and Screening Strategy

Based on the known pharmacological profile of hederagenin-derived saponins, the preliminary biological screening of this compound should prioritize the investigation of its anti-inflammatory, cytotoxic, and antioxidant potential.

Workflow for Preliminary Biological Screening

Caption: Experimental workflow for the preliminary biological screening of this compound.

Cytotoxicity Screening

The evaluation of cytotoxic activity is a critical first step in drug discovery, providing insights into a compound's potential as an anti-cancer agent and its general toxicity profile. Hederagenin and its derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT29 - colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 24 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Expected Cytotoxic Activity of Hederagenin-Derived Saponins

| Cell Line | Compound Class | IC50 (µM) | Reference |

| A549 (Lung Cancer) | Hederagenin | 11 - >100 | [1] |

| WM793 (Melanoma) | Bidesmosidic saponin of hederagenin | ~10 | [1] |

| 518A2, A2780, HT29, MCF7, A549, 8505C | Hederagenin derivatives | Variable | [2] |

Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases. Hederagenin and extracts of Leonurus japonicus have been reported to possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[3][4][6][7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for another 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathway: NF-κB and MAPK Inhibition

Hederagenin and related compounds often exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4]

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Antioxidant Screening

Oxidative stress is a key contributor to cellular damage and the pathogenesis of various diseases. The antioxidant capacity of a compound can be evaluated through various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen the radical scavenging activity of compounds.

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.

-

Reaction Mixture: Various concentrations of this compound are mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for 30 minutes.

-

Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

-

Data Analysis: The antioxidant capacity is expressed as ferric reducing equivalents.

Data Presentation: Expected Antioxidant Activity

Quantitative data from these assays would be presented in a table comparing the EC50 or equivalent values of this compound to standard antioxidants like Ascorbic Acid or Trolox.

| Assay | Parameter | This compound (Expected) | Standard (e.g., Ascorbic Acid) |

| DPPH | EC50 (µg/mL) | To be determined | Known value |

| FRAP | Ferric Reducing Power (mM Fe²⁺/g) | To be determined | Known value |

Conclusion

This technical guide outlines a strategic approach for the preliminary biological screening of this compound. By leveraging established protocols for cytotoxicity, anti-inflammatory, and antioxidant assays, researchers can efficiently evaluate the therapeutic potential of this hederagenin-derived saponin. The provided experimental details and data presentation formats are intended to facilitate robust and comparable scientific investigation. Further studies will be necessary to elucidate the specific mechanisms of action and to validate these preliminary findings in more complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03666G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MOTHERWORT (LEONURUS JAPONICUS) EXTRACT - Ataman Kimya [atamanchemicals.com]

- 7. New sesquineolignan glycoside isomers from the aerial parts of <i>Leonurus japonicus</i> and their absolute configurations - Arabian Journal of Chemistry [arabjchem.org]

Leonloside D: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

Executive Summary

Leonloside D is a saponin with potential therapeutic applications. Understanding its solubility and stability is critical for formulation development, analytical method development, and ensuring its efficacy and safety. This guide offers a framework for these investigations, detailing standard methodologies for characterizing the physicochemical properties of this compound.

Solubility of this compound

Currently, there is no specific quantitative data available for the solubility of this compound in common solvents. A Material Safety Data Sheet (MSDS) for this compound indicates that its water solubility has not been determined[1]. However, based on its classification as a saponin, a class of glycosides, a general solubility profile can be anticipated. Saponins are often sparingly soluble in water and may have better solubility in polar organic solvents.

Expected Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like".[2] this compound, being a saponin, possesses both a lipophilic aglycone part (hederagenin) and a hydrophilic sugar moiety. This amphiphilic nature suggests it may exhibit some solubility in a range of solvents.

-

Water: Solubility is expected to be low to moderate. The presence of sugar moieties will contribute to some water solubility, but the large aglycone may limit it.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are likely to be effective in dissolving this compound due to their ability to form hydrogen bonds with the hydroxyl groups of the sugar portion.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile): DMSO is a powerful solvent for a wide range of organic compounds and is expected to solubilize this compound effectively.[3][4][5][6][7] Acetonitrile may also be a suitable solvent.

-

Nonpolar Solvents (e.g., Hexane, Chloroform): Due to the polar sugar components, solubility in nonpolar solvents is expected to be poor.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant. To prevent contamination from undissolved particles, it is advisable to filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Express the solubility in terms of mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following table serves as a template for recording experimental solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data not available |

| Water | 37 | Data not available |

| Methanol | 25 | Data not available |

| Methanol | 37 | Data not available |

| Ethanol | 25 | Data not available |

| Ethanol | 37 | Data not available |

| DMSO | 25 | Data not available |

| DMSO | 37 | Data not available |

| Acetonitrile | 25 | Data not available |

| Acetonitrile | 37 | Data not available |

Stability of this compound

The stability of a drug substance is a critical factor in its development. The MSDS for this compound states that it is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. As an iridoid glycoside, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions, and may also be sensitive to heat and light.

Expected Stability Profile

-

pH Stability: Glycosidic bonds are susceptible to hydrolysis. Therefore, the stability of this compound is expected to be pH-dependent. It may be most stable in a neutral pH range and degrade in strongly acidic or alkaline conditions.

-

Thermal Stability: Elevated temperatures can accelerate degradation reactions.[8][9][10][11] The thermal stability of this compound should be evaluated to determine appropriate storage and handling conditions.

-

Photostability: Exposure to light, particularly UV radiation, can cause photodegradation of organic molecules. The photostability of this compound should be assessed to determine if it requires protection from light.

Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution. Keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration.

-

Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Data Presentation: Stability of this compound

The following table can be used to summarize the results of the forced degradation study.

| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Products Observed |

| 0.1 M HCl (60°C) | 0 | 100 | None |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available | |

| 8 | Data not available | Data not available | |

| 24 | Data not available | Data not available | |

| 0.1 M NaOH (60°C) | 0 | 100 | None |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available | |

| 8 | Data not available | Data not available | |

| 24 | Data not available | Data not available | |

| 3% H₂O₂ (RT) | 0 | 100 | None |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available | |

| 8 | Data not available | Data not available | |

| 24 | Data not available | Data not available | |

| Thermal (60°C) | 0 | 100 | None |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available | |

| 8 | Data not available | Data not available | |

| 24 | Data not available | Data not available | |

| Photolytic | 0 | 100 | None |

| 2 | Data not available | Data not available | |

| 4 | Data not available | Data not available | |

| 8 | Data not available | Data not available | |

| 24 | Data not available | Data not available |

Analytical Methodology: HPLC for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound in solubility and stability studies.

General HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

While specific solubility and stability data for this compound are not currently published, this guide provides a robust framework for researchers to determine these critical parameters. By following the outlined experimental protocols, scientists can generate the necessary data to support the development of this compound as a potential therapeutic agent. The provided methodologies are standard in the pharmaceutical industry and will yield reliable and reproducible results for the characterization of this promising natural product.

References

- 1. This compound|20830-84-6|MSDS [dcchemicals.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Leonloside D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leonloside D, a naturally occurring triterpenoid saponin. This document consolidates key chemical data, outlines relevant experimental methodologies, and illustrates a putative signaling pathway based on the known activities of structurally similar compounds.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Parameter | Value | Source(s) |

| CAS Number | 20830-84-6 | [1][2][3][4] |

| Molecular Formula | C₅₉H₉₆O₂₇ | [2][4] |

| Molecular Weight | 1237.38 g/mol | [2] |

| Alternative Molecular Weight | 1237.39 g/mol | [3][4] |

| Compound Type | Triterpenoid Saponin | [4] |

Postulated Biological Activity and Signaling Pathway

While direct studies on the specific signaling pathways modulated by this compound are not extensively documented, the anti-inflammatory properties of structurally related triterpenoid saponins are well-established. A common mechanism of action for this class of compounds involves the inhibition of pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, often studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7.

Based on this established knowledge, a putative signaling pathway for the anti-inflammatory action of this compound is proposed below. This model suggests that this compound may inhibit the activation of key inflammatory mediators.

Putative inhibitory signaling pathway of this compound in LPS-stimulated macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Isolation and Purification of this compound

A general procedure for the isolation of saponins from plant material is outlined below. This can be adapted for the specific source of this compound.

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots of Leonurus longifolius) is extracted exhaustively with methanol or ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using repeated column chromatography, including techniques like Sephadex LH-20 chromatography with methanol as the eluent, to remove smaller molecules and pigments.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

In Vitro Anti-inflammatory Activity Assay

This protocol describes the assessment of this compound's ability to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are then pre-treated with various non-toxic concentrations of this compound for 1-2 hours.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

-

Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that any observed anti-inflammatory effects are not due to cell death.

-

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate and treated with a range of concentrations of this compound for 24 hours.

-

After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

-

Protein Extraction and Quantification:

-

RAW 264.7 cells are treated with this compound and/or LPS as described for the anti-inflammatory assay.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration is determined using a BCA protein assay.

-

-

Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38).

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

References

Leonloside D: Uncharted Territory in Therapeutic Target Identification

Despite interest in the therapeutic potential of natural saponins, a comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of Leonloside D's specific biological activities and molecular targets. At present, there is a notable absence of in-depth preclinical and clinical research to definitively identify its therapeutic targets, mechanism of action, and associated signaling pathways.

This compound is characterized as a hederagenin-derived saponin. While other saponins and natural compounds have demonstrated a range of pharmacological effects, including anti-inflammatory and neuroprotective properties, specific data for this compound remains elusive. Consequently, a detailed technical guide on its core therapeutic targets cannot be constructed based on current scientific evidence.

The Void of Quantitative and Mechanistic Data

A thorough search of scientific databases and literature yields no specific quantitative data on the efficacy of this compound in various experimental models. Key information, such as IC50 values for enzyme inhibition, dose-response curves in cell-based assays, or efficacy in animal models of disease, is not publicly available. This lack of foundational data prevents the construction of structured tables for comparative analysis, a crucial component of a technical whitepaper for researchers and drug development professionals.

Absence of Published Experimental Protocols

Detailed methodologies for key experiments involving this compound are not described in the accessible scientific literature. Information regarding the specific cell lines, animal models, reagents, and analytical techniques used to assess its biological effects is unavailable. This absence of published protocols makes it impossible to provide the detailed experimental section required for a technical guide that would allow for the replication and validation of findings.

The Unmapped Signaling Landscape

The signaling pathways modulated by this compound have not been elucidated in any published research. While related compounds may influence common cellular signaling cascades such as NF-κB, MAPK, or PI3K/Akt, there is no direct evidence to associate this compound with these or any other specific pathways. Without this fundamental mechanistic insight, the creation of signaling pathway diagrams, a mandatory requirement for the requested guide, is not feasible.

literature review on Hederagenin-derived saponins

An In-depth Technical Guide to Hederagenin-Derived Saponins: Mechanisms, Data, and Protocols

Abstract

Hederagenin (HG), a pentacyclic triterpenoid saponin, is a ubiquitously distributed natural compound found in a variety of medicinal plants.[1][2] It serves as a crucial scaffold for the synthesis of novel derivatives with significant therapeutic potential.[3] Hederagenin and its glycosidic derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[3][4] This technical guide provides a comprehensive review of the recent findings on Hederagenin-derived saponins, with a focus on their mechanisms of action, supported by quantitative biological data and detailed experimental protocols. Key molecular pathways, such as the induction of apoptosis via the mitochondrial pathway, and the suppression of inflammatory responses through the NF-κB and PI3K/Akt signaling cascades, are detailed.[4][5] This document is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and harness the therapeutic potential of this versatile class of compounds.

Introduction

Natural products remain a vital source for drug discovery, with triterpenes representing a therapeutically significant class of molecules.[3] Among these, Hederagenin (C₃₀H₄₈O₄), an oleanane-type pentacyclic triterpenoid, has garnered substantial attention for its diverse biological activities.[2][3][4] It is the fundamental aglycone for a wide array of saponin glycosides and is prevalent in plants from families such as Araliaceae and Ranunculaceae.[2] While Hederagenin itself possesses potent bioactivity, its clinical application can be hindered by low bioavailability and solubility.[1] Consequently, significant research efforts have been directed towards its structural modification, particularly at the C-28 carboxyl group, to enhance its pharmacological profile and cytotoxicity against various diseases.[5] This guide synthesizes the current understanding of Hederagenin and its derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties.

Anticancer Activity

The anticancer effects of Hederagenin and its derivatives are the most extensively studied, with demonstrated efficacy against numerous cancer cell lines, including those of the lung, breast, colon, and cervix.[1][3] The mechanisms are multifaceted, primarily involving the induction of programmed cell death, inhibition of cell proliferation, and modulation of key signaling pathways.[4]

Mechanisms of Action

2.1.1. Induction of Apoptosis via the Mitochondrial Pathway A primary mechanism for the anticancer activity of Hederagenin saponins is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1] Compounds like α-hederin and Hederagenin itself trigger a cascade of events beginning with the disruption of the mitochondrial membrane potential (ΔΨm).[1][6][7] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][8] The subsequent release of cytochrome c and Apaf-1 from the mitochondria into the cytosol activates initiator caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[1][3][7][9]

Caption: Mitochondrial pathway of apoptosis induced by Hederagenin saponins.

2.1.2. Modulation of Oxidative Stress Hederagenin derivatives can exhibit a pro-oxidant function within cancer cells.[5] They achieve this by increasing the generation of reactive oxygen species (ROS) and inhibiting the Nrf2-ARE antioxidant pathway, which is often upregulated in cancer cells to manage oxidative stress.[5][10] This dual regulation leads to elevated ROS levels, depletion of intracellular glutathione (GSH), and subsequent oxidative damage, contributing to apoptosis.[10][11][12]

2.1.3. Inhibition of Pro-survival Signaling Pathways Hederagenin and its derivatives modulate several critical pro-survival signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth and proliferation. Hederagenin has been shown to significantly downregulate the expression and phosphorylation of PI3K and Akt, thereby inhibiting downstream signaling and suppressing cancer cell activity.[13][3][5]

-

NF-κB Pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), Hederagenin blocks the transcription of genes involved in inflammation, cell survival, and proliferation.[1][3][6]

-

STAT3 Pathway: Hederagenin can inhibit the STAT3 signaling pathway, which is implicated in cancer cell proliferation and survival.[2]

Caption: Inhibition of PI3K/Akt and NF-κB pro-survival pathways by Hederagenin.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of Hederagenin and its derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Hederagenin | LoVo | Colon Cancer | 1.39 (24h), 1.17 (48h) | [1][8] |

| Hederagenin | A549 | Lung Cancer | 26.23 | [1] |

| Hederagenin | BT20 | Breast Cancer | 11.8 | [1] |

| Hederagenin | CaSki | Cervical Cancer | 84.62 | [2] |

| Hederagenin | HL-60 | Leukemia | 10-40 (Inhibition) | |

| Hederagenin Derivative (10a) | A549 | Lung Cancer | 2.8 | [3] |

| Hederagenin Derivative (24) | A549 | Lung Cancer | 3.45 | |

| α-Hederin | SKOV-3 | Ovarian Cancer | ~3.4 (2.62 µg/mL) | [14] |

| Hederagenin Glycoside (Aq3639) | MCF-7 | Breast Cancer | 13.10 | [5] |

Key Experimental Protocols

2.3.1. Cell Viability Assessment (MTT Assay) This protocol is used to determine the cytotoxic effects of Hederagenin derivatives on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., LoVo) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the Hederagenin derivative (e.g., 0.25 to 4.0 µM) for specified durations (e.g., 24 or 48 hours).[8]

-

MTT Incubation: After treatment, discard the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Caption: Standard experimental workflow for an MTT cell viability assay.

2.3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining) This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Culture cells to ~80% confluency and treat with the desired concentration of the saponin for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

2.3.3. Western Blot Analysis for Protein Expression This protocol is used to detect changes in the levels of specific proteins (e.g., Bcl-2, Bax, Caspase-3).

-

Protein Extraction: Treat cells with the compound for a set time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Anti-inflammatory Activity

Hederagenin and its derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.[3][15]

Mechanisms of Action

The anti-inflammatory effects are primarily mediated by suppressing the production of pro-inflammatory mediators.[8] In models using lipopolysaccharide (LPS)-stimulated macrophages, Hederagenin inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][8][16] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins.[8][16] The underlying mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[2][5] Some derivatives have also been shown to suppress inflammation by modulating the cGAS-STING signaling pathway.[3]

Caption: Hederagenin's inhibition of the LPS-induced NF-κB inflammatory pathway.

Key Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol measures the effect of Hederagenin on NO production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of Hederagenin for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation & Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

Antiviral Activity

The antiviral properties of Hederagenin saponins have been demonstrated against several viruses.[17]

Mechanisms and Activity

Significant antiviral activity has been reported against Enterovirus 71 (EV71).[5] Studies have also investigated the potential of saponins, including those derived from Hederagenin, against coronaviruses like HCoV-229E and SARS-CoV-2.[17] For instance, Saikosaponin B₂, a related triterpenoid saponin, was found to inhibit HCoV-229E with an EC₅₀ of 1.7 µM, primarily by preventing viral binding to the host cell.[17] While specific mechanistic data for Hederagenin derivatives against many viruses is still emerging, the initial findings are promising.

Quantitative Data Summary: Antiviral Activity

| Saponin Type | Virus | Activity Metric | Value (µM) | Reference |

| Saikosaponin A | HCoV-229E | EC₅₀ | 8.6 | [17] |

| Saikosaponin B₂ | HCoV-229E | EC₅₀ | 1.7 | [17] |

| Saikosaponin C | HCoV-229E | EC₅₀ | 19.9 | [17] |

| Saikosaponin D | HCoV-229E | EC₅₀ | 13.2 | [17] |

Conclusion and Future Perspectives

Hederagenin and its derived saponins represent a class of natural products with immense therapeutic potential.[3] Their potent anticancer and anti-inflammatory activities are supported by well-defined mechanisms of action, primarily targeting apoptosis, oxidative stress, and key pro-survival signaling pathways like PI3K/Akt and NF-κB.[5] The ability to synthesize numerous derivatives allows for the fine-tuning of their biological activity, leading to compounds with enhanced potency and selectivity.[1][3]

However, challenges such as low water solubility and poor bioavailability must be addressed for successful clinical translation.[1][5] Future research should focus on developing advanced drug delivery systems (e.g., nanoparticles, liposomes) and creating hybrid molecules to improve pharmacokinetic profiles.[5] Continued exploration of structure-activity relationships will be crucial for designing the next generation of Hederagenin-based therapeutics to combat a wide range of diseases.[13]

References

- 1. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. selleckchem.com [selleckchem.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modes of action of alpha-hederin and thymoquinone, active constituents of Nigella sativa, against HEp-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Activities of Hederagenin and Crude Saponin isolated from Sapindus mukorossi GAERTN [jstage.jst.go.jp]